
4-(Aminomethyl)benzene-1,3-diol acetate salt
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Overview
Description
4-(Aminomethyl)benzene-1,3-diol acetate salt is a chemical compound with the molecular formula C9H13NO4 and a molecular weight of 199.21 g/mol . This compound is characterized by the presence of an aminomethyl group attached to a benzene ring, which also contains two hydroxyl groups at positions 1 and 3, and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)benzene-1,3-diol acetate salt typically involves the reaction of 4-(Aminomethyl)benzene-1,3-diol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the acetate salt in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to various purification steps, including distillation and crystallization, to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)benzene-1,3-diol acetate salt undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemical Properties and Mechanism of Action
4-(Aminomethyl)benzene-1,3-diol acetate salt exhibits significant biological activity due to its structural characteristics. The compound's ability to interact with biological systems is primarily attributed to its hydroxyl groups, which can participate in hydrogen bonding and enhance solubility in aqueous environments.
Therapeutic Applications
The therapeutic applications of this compound are expanding, particularly in the fields of cardiology and pulmonology.
Cardiovascular Disorders
- Beta-Blocker Alternatives : This compound has been shown to possess beta-blocking activities with fewer side effects compared to traditional beta-blockers like propranolol. It may be used in managing conditions such as coronary heart disease and angina pectoris .
Respiratory Conditions
- Asthma Treatment : Its bronchodilator properties suggest potential use in asthma management by alleviating bronchospasm induced by various agents such as acetylcholine and histamine .
Synthesis and Formulation
The synthesis of this compound involves several chemical reactions that yield the desired compound with high purity.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)benzene-1,3-diol acetate salt involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. The hydroxyl groups can participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzene-1,2-diol acetate salt
- 4-(Aminomethyl)benzene-1,4-diol acetate salt
- 4-(Aminomethyl)benzene-1,3-diol hydrochloride
Uniqueness
4-(Aminomethyl)benzene-1,3-diol acetate salt is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and aminomethyl groups allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
4-(Aminomethyl)benzene-1,3-diol acetate salt, also known in some contexts as a derivative of aminomethyl phenol, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C10H13N1O3
- Molecular Weight : 197.22 g/mol
The acetate salt form enhances its solubility and stability, which is critical for biological applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Studies have demonstrated its efficacy against viruses such as Ebola and Marburg. It functions as an inhibitor of viral entry into host cells, showing EC50 values below 10 μM in vitro against these viruses .
- Antimicrobial Properties : The compound has shown potential antibacterial and antifungal activities. Specific studies have indicated effectiveness against various strains of bacteria and fungi, although detailed mechanisms remain under investigation .
- Antioxidant Activity : It possesses antioxidant properties that can mitigate oxidative stress in biological systems, which is crucial for protecting cells from damage .
The mechanism by which this compound exerts its effects varies depending on the biological target:
- Viral Inhibition : The compound appears to interfere with the viral entry mechanism by binding to specific receptors or enzymes involved in the viral lifecycle .
- Antimicrobial Action : Its antibacterial and antifungal effects may stem from disrupting cell wall synthesis or inhibiting essential metabolic pathways in pathogens .
- Antioxidative Mechanism : The antioxidant activity is likely due to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .
Study 1: Antiviral Efficacy
A study published in Nature highlighted the effectiveness of this compound against Ebola virus. The compound was tested in Vero cells, showing significant inhibition of viral replication with an EC50 value < 10 μM. This positions it as a promising candidate for further development as an antiviral agent .
Study 2: Antimicrobial Activity
Research conducted by BLD Pharmaceuticals reported that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL across different bacterial strains .
Study 3: Antioxidant Properties
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various aminomethyl derivatives, including the acetate salt form. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its potential use in oxidative stress-related conditions .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
acetic acid;4-(aminomethyl)benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.C2H4O2/c8-4-5-1-2-6(9)3-7(5)10;1-2(3)4/h1-3,9-10H,4,8H2;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKELXWAEAPSEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=C(C=C1O)O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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